molecular formula C38H28O4P2 B1311966 Segphos CAS No. 210169-54-3

Segphos

Cat. No.: B1311966
CAS No.: 210169-54-3
M. Wt: 610.6 g/mol
InChI Key: RZZDRSHFIVOQAF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Segphos, also known as (2H,2′H-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl)bis(diphenylphosphane), is primarily used as a chiral ligand in asymmetric synthesis . Its primary targets are transition metal catalysts involved in various chemical transformations .

Mode of Action

This compound interacts with its targets, the transition metal catalysts, by forming complexes with them . This interaction is facilitated by the unique structure of this compound, which has a narrower dihedral angle between the aromatic faces compared to other ligands . This structural feature has been confirmed to increase the enantioselectivity and activity of metal complexes of this compound .

Biochemical Pathways

This compound affects the biochemical pathways involved in asymmetric synthesis . It is particularly effective in ruthenium-catalyzed enantioselective hydrogenation . The interaction of this compound with transition metal catalysts influences these biochemical pathways, leading to the production of chiral compounds with high enantioselectivity .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the high enantioselectivity and activity of the chiral compounds produced in reactions where it is used as a ligand . These compounds can have various applications, including in the development of pharmaceuticals and other chemical products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in organic solvents can affect its interaction with transition metal catalysts . Additionally, the temperature and pressure conditions under which the reactions occur can also impact the effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Segphos plays a crucial role in biochemical reactions, particularly in asymmetric hydrogenation and allylic alkylation. It interacts with various enzymes and proteins, forming complexes that facilitate these reactions. For instance, this compound forms a complex with ruthenium, which is highly effective in the asymmetric hydrogenation of ketones, leading to high enantioselectivity . Additionally, this compound interacts with palladium in allylic alkylation reactions, enhancing the reactivity and enantioselectivity of the process . These interactions are primarily based on the coordination of the phosphorus atoms in this compound with the metal centers of the enzymes or proteins, stabilizing the transition states and lowering the activation energy of the reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed in its role as a catalyst in biochemical reactions. This compound influences cell function by facilitating the synthesis of chiral compounds, which are essential in various biological processes. For example, the asymmetric hydrogenation reactions catalyzed by this compound can produce chiral alcohols, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules . These chiral compounds can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with metal centers in enzymes and proteins. The phosphorus atoms in this compound coordinate with the metal centers, forming stable complexes that facilitate the catalytic reactions. In the case of asymmetric hydrogenation, this compound forms a complex with ruthenium, which activates the hydrogen molecule and transfers it to the substrate, resulting in the formation of chiral products . Similarly, in allylic alkylation, this compound forms a complex with palladium, which activates the allylic substrate and facilitates the nucleophilic attack, leading to the formation of chiral products . These interactions are crucial for the high enantioselectivity and efficiency of the reactions catalyzed by this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under the reaction conditions used in asymmetric hydrogenation and allylic alkylation . Prolonged exposure to air and moisture can lead to the degradation of this compound, reducing its catalytic activity. In in vitro and in vivo studies, the long-term effects of this compound on cellular function are primarily related to the stability of the chiral products formed in the reactions. These products can have lasting effects on cell signaling pathways, gene expression, and cellular metabolism, depending on their stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not exhibit significant toxic or adverse effects . At high doses, this compound can cause toxicity, leading to adverse effects on cellular function and behavior. These effects are primarily related to the accumulation of this compound and its degradation products in the cells and tissues. Threshold effects are observed at certain dosages, where the catalytic activity of this compound is maximized, leading to the efficient synthesis of chiral products. Beyond these thresholds, the toxic effects of this compound become more pronounced, affecting cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a catalyst in biochemical reactions. It interacts with enzymes and cofactors involved in asymmetric hydrogenation and allylic alkylation, facilitating the synthesis of chiral compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the chiral alcohols produced in asymmetric hydrogenation reactions catalyzed by this compound can be further metabolized into bioactive molecules, influencing various metabolic pathways in the cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its catalytic activity and effects on cellular function . For instance, this compound can be transported to specific cellular compartments where it forms complexes with metal centers, facilitating the catalytic reactions. The distribution of this compound within the cells and tissues can also affect its stability and degradation, influencing the long-term effects of the chiral products formed in the reactions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is typically localized in specific cellular compartments where it interacts with metal centers and facilitates the catalytic reactions . Targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its catalytic activity and efficiency. The localization of this compound can also affect its stability and degradation, influencing the long-term effects of the chiral products formed in the reactions.

Chemical Reactions Analysis

Segphos undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, transition metal catalysts, and various organic solvents. The major products formed from these reactions are often chiral compounds with high enantioselectivity .

Scientific Research Applications

Segphos has a wide range of applications in scientific research, including:

    Chemistry: this compound is extensively used in asymmetric synthesis, particularly in the production of chiral compounds.

    Biology and Medicine: this compound is used in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: this compound is employed in various industrial processes, including the production of fine chemicals and agrochemicals.

Properties

IUPAC Name

[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZDRSHFIVOQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145953
Record name (R)-(+)-SEGPHOS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244261-66-3, 210169-54-3
Record name 1,1′-[(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244261-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-SEGPHOS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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